4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

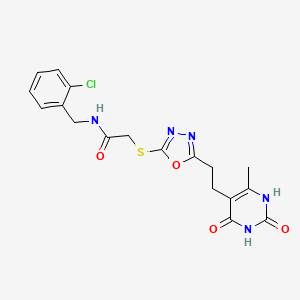

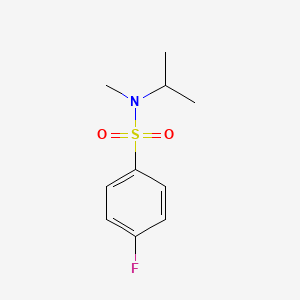

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1156113-08-4 . It has a molecular weight of 231.29 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

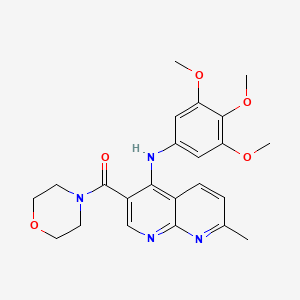

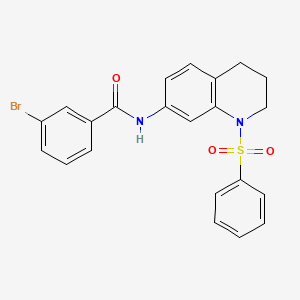

The InChI code for this compound is 1S/C10H14FNO2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide are not available, it’s known that similar compounds can be used as building blocks for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry .It’s a liquid at room temperature . The lipophilicity of a similar compound, [18F]F-SA, is 1.7, which allows handling of the radiotracer in aqueous solutions .

Scientific Research Applications

Radiopharmaceutical Chemistry

This compound has been used as a novel aromatic sulfonamide-based click chemistry building block . It’s used in Cu(I)-mediated [3+2]cycloaddition reactions, which have evolved into a valuable bioconjugation tool in radiopharmaceutical chemistry .

Labeling of Biopolymers

The compound has been used for the labeling of peptides, proteins, and oligonucleotides with the short-lived positron emitter 18F . This is a reliable, robust, and efficient radiolabeling technique .

Labeling of Peptides

The compound has been used for the labeling of a model peptide (phosphopeptide) with a radiochemical yield of 77% .

Labeling of Proteins

It has been used for the labeling of a protein (HSA) with a radiochemical yield of 55-60% .

Labeling of Oligonucleotides

The compound has been used for the labeling of an oligonucleotide (L-RNA) with a radiochemical yield of 25% .

Versatile Building Block

The compound is a versatile building block for Cu(I)-assisted [3+2]cycloaddition reactions . It can be prepared in a remotely controlled synthesis unit in 32 ± 5% decay-corrected radiochemical yield in a total synthesis time of 80 min .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a sulfonamide derivative , this compound acts as an inhibitor of its target enzyme . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition can lead to a decrease in the production of bicarbonate ions, which play a crucial role in many biological processes.

Pharmacokinetics

Its lipophilicity (log p = 17) suggests that it can be handled in aqueous solutions , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

properties

IUPAC Name |

4-fluoro-N-methyl-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPVYHYPLKBUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)

![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2477929.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-phenethyl-1-(pyridin-2-ylmethyl)urea](/img/structure/B2477938.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2477945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2477946.png)